Welcome to the BenchChem Online Store!
molecular formula C14H12N2O4 B8797865 N-(2-methoxyphenyl)-4-nitrobenzamide

N-(2-methoxyphenyl)-4-nitrobenzamide

Cat. No. B8797865
M. Wt: 272.26 g/mol
InChI Key: GAQCIJDRPIALQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728835

Procedure details

With cooling in an ice bath, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (630 mg, 3.29 mmol) was added to 15 ml of methylene chloride solution containing o-anisidine (368 mg, 2.99 mmol) and 4-nitrobenzoic acid (500 mg, 2.99 mmol). After 1 hour of stirring at the same temperature, the reaction mixture was roughly adjusted to pH 8 with saturated sodium bicarbonate aqueous solution, extracted with methylene chloride and then washed with water and saturated brine in that order. After drying on anhydrous magnesium sulfate, the solvent was removed by evaporation, and the resulting solid material was purified by silica gel column chromatography (methylene chloride) to obtain 712 mg (87.4%) of the title compound in the form of yellow powder.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.4%

Identifiers

REACTION_CXSMILES
Cl.CN(C)CCCN=C=NCC.[CH3:13][O:14][C:15]1[C:16]([NH2:21])=[CH:17][CH:18]=[CH:19][CH:20]=1.[N+:22]([C:25]1[CH:33]=[CH:32][C:28]([C:29](O)=[O:30])=[CH:27][CH:26]=1)([O-:24])=[O:23].C(=O)(O)[O-].[Na+]>C(Cl)Cl>[N+:22]([C:25]1[CH:26]=[CH:27][C:28]([C:29]([NH:21][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[O:14][CH3:13])=[O:30])=[CH:32][CH:33]=1)([O-:24])=[O:23] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
630 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
368 mg
Type
reactant
Smiles
COC=1C(=CC=CC1)N
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 1 hour of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
washed with water and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting solid material was purified by silica gel column chromatography (methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 712 mg
YIELD: PERCENTYIELD 87.4%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.